6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine

Catalog No.
S14002918
CAS No.
M.F
C7H9N3
M. Wt
135.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine

Product Name

6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-4-amine

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

InChI

InChI=1S/C7H9N3/c8-6-1-2-10-7-4-9-3-5(6)7/h1-2,9H,3-4H2,(H2,8,10)

InChI Key

CGGCHNJMPGVXNL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CN=C2CN1)N

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-4-amine is a bicyclic compound characterized by its unique pyrrolo[3,4-b]pyridine structure. This compound features a fused ring system that includes a pyrrole and a pyridine moiety, making it of significant interest in medicinal chemistry due to its potential biological activities. The molecular formula for this compound is C₉H₉N₃, and it has a molecular weight of approximately 159.19 g/mol. The structure consists of a nitrogen-containing heterocyclic framework, which is often associated with various pharmacological properties.

The chemical reactivity of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-4-amine can be explored through several types of reactions:

  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or Schiff bases. This reaction typically requires an acid catalyst to facilitate the nucleophilic attack.
  • Cycloaddition Reactions: The compound can participate in Diels-Alder reactions due to its diene-like character, allowing it to form more complex cyclic structures.
  • Aromatization: Under certain conditions, the compound can be subjected to aromatization reactions, converting the saturated rings into aromatic systems.

These reactions are crucial for synthesizing derivatives and exploring the compound's potential in drug development.

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-4-amine has been identified as an allosteric modulator of the M4 muscarinic acetylcholine receptor. This receptor is implicated in various central nervous system functions, including cognition and memory. The modulation of this receptor by the compound suggests potential therapeutic applications in treating disorders such as schizophrenia and Alzheimer's disease . Furthermore, studies indicate that derivatives of this compound may exhibit anti-inflammatory and neuroprotective effects.

Several synthetic routes have been developed for 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-4-amine:

  • Multicomponent Reactions: One-pot multicomponent reactions involving isocyanides and amines can yield this compound efficiently. These methods often leverage catalytic systems to enhance yields and reduce reaction times .
  • Cyclization Techniques: Starting from simpler precursors such as amino acids or other nitrogen-containing compounds, cyclization reactions can be employed to construct the pyrrolo[3,4-b]pyridine framework.
  • Functionalization Strategies: Post-synthesis functionalization allows for the introduction of various substituents that can modulate biological activity and improve pharmacokinetic properties.

The primary applications of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-4-amine lie in medicinal chemistry:

  • Pharmaceutical Development: Its role as an allosteric modulator positions it as a candidate for drug development targeting neurological disorders.
  • Research Tools: The compound serves as a valuable tool in biochemical research for studying muscarinic receptor functions and their implications in disease.

Interaction studies have demonstrated that 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-4-amine interacts selectively with muscarinic receptors. These studies involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to various receptor subtypes to determine its specificity and potential side effects.
  • Functional Assays: Conducting assays that measure changes in receptor activity upon treatment with the compound, providing insight into its mechanism of action.

Several compounds share structural similarities with 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-4-amine. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
5H-Pyrrolo[3,4-b]pyridineSimilar bicyclic structure but lacks amine groupExhibits different biological activity profiles
6-Methyl-5H-pyrrolo[3,4-b]pyridineMethyl substitution at position 6Altered pharmacological properties
2-AminoquinolineContains an amino group but differs in ring structureDifferent target interactions in biological systems
7-AzaindoleA nitrogen atom replaces a carbon in the indole ringUnique electronic properties affecting reactivity

Each of these compounds possesses unique characteristics that differentiate them from 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-4-amine while maintaining some structural similarities. This diversity highlights the importance of specific functional groups in determining biological activity and potential therapeutic applications.

XLogP3

-0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

135.079647300 g/mol

Monoisotopic Mass

135.079647300 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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